5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazoles. It is characterized by a benzimidazole core substituted with a methoxy group at position 5 and a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group at position 2. This compound is known for its applications in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide in methanol, followed by heating the mixture to 85-90°C for 2-3 hours. The product is then isolated by crystallization from ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzimidazoles .
Scientific Research Applications
5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of proton pump inhibitors like omeprazole, which are used to treat gastric acid-related disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In the case of its use as a precursor to proton pump inhibitors, the compound inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. This inhibition occurs through the formation of a covalent bond with the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl-1H-benzo[d]imidazole
Esomeprazole: The S-enantiomer of omeprazole
Lansoprazole: 2-((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole
Uniqueness
5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethylpyridinyl groups contribute to its stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O2/c1-10-9-18-14(11(2)17(10)22-4)8-16-19-13-6-5-12(21-3)7-15(13)20-16/h5-7,9H,8H2,1-4H3,(H,19,20) |
InChI Key |
ZOQOJPGVZNGJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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